

# An In-depth Technical Guide to the Mechanism of Action of IMM-01

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

**IMM-01** is a novel recombinant human signal regulatory protein  $\alpha$  (SIRP $\alpha$ )-Fc fusion protein designed to enhance the body's innate and adaptive anti-tumor immunity. Its primary mechanism of action involves the blockade of the CD47-SIRP $\alpha$  signaling pathway, a critical immune checkpoint that tumor cells exploit to evade phagocytosis by macrophages. By disrupting this "don't eat me" signal, **IMM-01** unleashes the phagocytic potential of macrophages against cancer cells. Furthermore, **IMM-01** possesses a dual-action mechanism, whereby its Fc domain engages activating Fcy receptors (FcyR) on macrophages, delivering a potent "eat me" signal that further stimulates anti-tumor activity. This comprehensive guide delves into the molecular intricacies of **IMM-01**'s mechanism of action, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

# Core Mechanism of Action: A Dual-Pronged Approach

**IMM-01**'s therapeutic effect is rooted in its ability to modulate macrophage activity through a two-pronged approach: inhibiting an anti-phagocytic signal while simultaneously providing a pro-phagocytic one.



### Blocking the "Don't Eat Me" Signal: Disruption of the CD47-SIRPα Axis

Tumor cells frequently overexpress CD47 on their surface, which interacts with SIRP $\alpha$  on macrophages.[1] This interaction triggers a signaling cascade within the macrophage that inhibits phagocytosis, effectively providing a "don't eat me" signal for the cancer cell.[1] **IMM-01**, being a SIRP $\alpha$ -Fc fusion protein, competitively binds to CD47 on tumor cells, thereby preventing its interaction with endogenous SIRP $\alpha$  on macrophages.[2] This blockade abrogates the inhibitory signal, rendering the tumor cells susceptible to phagocytosis.[2]

## Activating the "Eat Me" Signal: Engagement of Fcy Receptors

The Fc domain of **IMM-01**, derived from human IgG1, plays a crucial role in its dual-action mechanism.[2] This Fc region binds to activating Fcy receptors (FcyRs) on the surface of macrophages.[3] This engagement triggers a downstream signaling cascade that actively promotes phagocytosis, providing a potent "eat me" signal.[3] This activation of macrophages not only leads to the direct engulfment and destruction of tumor cells but also enhances antigen presentation to T cells, thereby bridging the innate and adaptive immune responses.[1]

### **Molecular Structure and Binding Properties**

**IMM-01** is a recombinant fusion protein composed of the extracellular domain of human SIRP $\alpha$  linked to the Fc portion of human IgG1.[2] This design confers both the CD47-binding specificity of SIRP $\alpha$  and the effector functions of an IgG1 antibody.

Table 1: Binding Affinity of **IMM-01** 

| Parameter                       | Value     | Reference |
|---------------------------------|-----------|-----------|
| Binding Affinity to CD47 (EC50) | 0.4967 nM | [1]       |
| ADCP Induction (EC50)           | 0.1389 nM | [1]       |



A key feature of **IMM-01** is its engineered design that results in weak binding to human red blood cells (RBCs).[4] This is a significant safety advantage, as it minimizes the risk of hemolysis, a common adverse event associated with some CD47-targeting antibodies.[4] This favorable safety profile is attributed to the specific glycosylation patterns of the **IMM-01** fusion protein.

### **Signaling Pathways**

The dual mechanism of action of **IMM-01** involves the modulation of two distinct signaling pathways within the macrophage.

### Inhibition of SIRPα Signaling

Upon **IMM-01** binding to CD47 on a tumor cell, the inhibitory signal transduction through the macrophage's SIRP $\alpha$  is blocked.



Click to download full resolution via product page

Caption: **IMM-01** blocks the CD47-SIRPα "don't eat me" signal.

### **Activation of Fcy Receptor Signaling**

The Fc portion of **IMM-01** engages with Fcy receptors on the macrophage surface, initiating a pro-phagocytic signaling cascade.





Click to download full resolution via product page

Caption: The Fc domain of IMM-01 activates the "eat me" signal.

# Preclinical and Clinical Data Preclinical Efficacy

In vitro and in vivo preclinical studies have demonstrated the potent anti-tumor activity of **IMM- 01**.

Table 2: Preclinical Efficacy of IMM-01 in Xenograft Models

| Tumor Model     | Treatment | Tumor Growth<br>Inhibition (TGI) | Reference |
|-----------------|-----------|----------------------------------|-----------|
| Daudi Xenograft | IMM-01    | 97.48%                           | [3]       |

#### **Clinical Trial Results**

Clinical trials have evaluated the safety and efficacy of **IMM-01** as a monotherapy and in combination with other agents.

Table 3: Phase 1b/2 Study of **IMM-01** in Combination with Tislelizumab in Advanced Solid Tumors (IMM01-04)



| Parameter                       | Value     | Reference |
|---------------------------------|-----------|-----------|
| Number of Patients              | 14        | [2]       |
| Confirmed Partial Response (PR) | 1         | [2]       |
| Stable Disease (SD)             | 3         | [2]       |
| Recommended Phase 2 Dose (RP2D) | 2.0 mg/kg | [2]       |

Table 4: Common Treatment-Related Adverse Events (TRAEs) in the IMM01-04 Study (All Grades)

| Adverse Event                    | Frequency | Reference |
|----------------------------------|-----------|-----------|
| Anemia                           | 85.7%     | [1]       |
| Platelet count decreased         | 28.6%     | [1]       |
| Asthenia                         | 28.6%     | [1]       |
| White blood cell count decreased | 21.4%     | [1]       |
| Lymphocyte count decreased       | 21.4%     | [1]       |
| Infusion-related reaction        | 21.4%     | [1]       |
| Proteinuria                      | 21.4%     | [1]       |

Table 5: Grade 3-4 TRAEs in the IMM01-04 Study



| Adverse Event                                | Frequency | Reference |
|----------------------------------------------|-----------|-----------|
| Lymphocyte count decreased                   | 21.4%     | [2]       |
| White blood cell count decreased             | 14.3%     | [2]       |
| Platelet count decreased                     | 14.3%     | [2]       |
| Blood creatine phosphokinase<br>MB increased | 7.1%      | [2]       |
| Blood pressure increased                     | 7.1%      | [2]       |
| Anemia                                       | 7.1%      | [2]       |

# Experimental Protocols Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

This protocol outlines a general method for assessing the ADCP activity of IMM-01.



Click to download full resolution via product page

Caption: Workflow for a typical ADCP assay.

#### Methodology:

• Target Cell Labeling: Target tumor cells are labeled with a pH-sensitive dye that fluoresces in the acidic environment of the phagosome.[5]



- Opsonization: Labeled target cells are incubated with varying concentrations of IMM-01 to allow for opsonization.
- Co-culture: Opsonized target cells are then co-cultured with effector macrophages.
- Incubation: The co-culture is incubated for a specific period to allow for phagocytosis to occur.
- Analysis: The percentage of macrophages that have engulfed target cells is quantified by flow cytometry, detecting the fluorescent signal from the labeled target cells within the macrophages.[5]

#### In Vivo Xenograft Mouse Model

This protocol provides a general outline for evaluating the anti-tumor efficacy of **IMM-01** in a xenograft mouse model.



Click to download full resolution via product page

Caption: General workflow for an in vivo xenograft study.

#### Methodology:

- Cell Implantation: Human tumor cells are implanted subcutaneously into immunodeficient mice.[6]
- Tumor Establishment: Tumors are allowed to grow to a predetermined size.
- Treatment Administration: Mice are randomized into treatment and control groups. The
  treatment group receives IMM-01 (e.g., via intravenous injection), while the control group
  receives a vehicle control.[7]



- Monitoring: Tumor volume is measured regularly using calipers, and the overall health of the mice is monitored.[7]
- Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor volumes and weights between the treated and control groups. Survival analysis may also be performed.[7]

#### Conclusion

**IMM-01** represents a promising immunotherapeutic agent with a well-defined, dual mechanism of action. By effectively blocking the CD47-SIRPα "don't eat me" signal and simultaneously providing a potent Fc-mediated "eat me" signal, **IMM-01** activates macrophages to eliminate tumor cells. This action not only leads to direct tumor cell killing but also has the potential to induce a broader anti-tumor immune response through enhanced antigen presentation. The favorable safety profile, particularly the weak binding to red blood cells, further enhances its therapeutic potential. Ongoing and future clinical studies will continue to elucidate the full clinical utility of **IMM-01** in various cancer types, both as a monotherapy and in combination with other anti-cancer agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Fcy Receptor Cross-linking Stimulates Cell Proliferation of Macrophages via the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method for Measurement of Antibody-Dependent Cellular Phagocytosis | Springer Nature Experiments [experiments.springernature.com]



- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Mechanism of Action of IMM-01]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608080#what-is-the-mechanism-of-action-of-imm-01]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com